molecular formula C24H29NO3 B1670880 Donepezil CAS No. 120014-06-4

Donepezil

Katalognummer B1670880
CAS-Nummer: 120014-06-4
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: ADEBPBSSDYVVLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Donepezil is a medication used to treat dementia related to Alzheimer’s disease . It can help improve mental function but is not a cure for Alzheimer’s disease . This condition will worsen over time, even in people who take this compound .


Synthesis Analysis

This compound is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . It contains a piperidine nucleus and was launched by Eisai Pharmaceuticals and partner Pfizer in 1997 . The synthesis of this compound and its derivatives has been the subject of extensive research .


Molecular Structure Analysis

This compound has an N-benzylpiperidine and an indanone moiety . It can easily cross the blood-brain barrier . The molecular structures of this compound and its synthesized compounds have been characterized through various spectroscopic techniques .


Chemical Reactions Analysis

This compound has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in an acidic medium . The stoichiometry, thermodynamic properties, rate equation, and mechanistic details of this reaction have been outlined .


Physical And Chemical Properties Analysis

This compound has polymorphism, meaning different crystalline forms can exhibit different physicochemical properties and biological activities . The intermolecular interactions of this compound polymorphs have been explored through fully ab initio quantum mechanical methods, semi-empirical methods, and Hirshfeld surface analysis .

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Donepezil ist vor allem für seine Rolle bei der Behandlung der Alzheimer-Krankheit (AD) bekannt. Es wirkt als Cholinesterasehemmer und erhöht die Konzentration von Acetylcholin im Gehirn, was zur Linderung einiger Symptome der AD beiträgt. Aktuelle Strategien beinhalten die Verwendung der strukturellen Merkmale von this compound zur Entwicklung multitargetgerichteter Liganden für neue Arzneimittelkandidaten, die eine duale oder multi-enzymatische inhibitorische Aktivität als therapeutische Alternative für AD aufweisen könnten .

Entwicklung neuer Arzneimittelkandidaten

Die strukturellen Merkmale von this compound wurden als Modell für die Entwicklung neuer Arzneimittelkandidaten mit dem Ziel multitargetgerichteter Liganden verwendet. Dieser Ansatz zielt darauf ab, innovative therapeutische Alternativen zu entdecken, die eine gleichzeitige pharmakologische Aktivität als duale oder multi-enzymatische Inhibitoren aufweisen könnten .

Vorhersage der Wirksamkeit bei der Intervention bei Alzheimer

Es wurden Forschungsarbeiten durchgeführt, um die Wirksamkeit der this compound-Intervention bei Alzheimer-Patienten vorherzusagen, indem die Werte der regionalen Homogenität (ReHo) in Hirnarealen und ihre Korrelation mit klinischen Variablen vor und nach der Intervention untersucht wurden .

4. Kombinierte Therapie für Verhaltens- und psychische Symptome this compound wurde in Kombination mit anderen Medikamenten wie Memantin untersucht, um die therapeutische Wirksamkeit zu verbessern, insbesondere bei Verhaltens- und psychischen Symptomen der Demenz (BPSD). Es wird angenommen, dass die kombinierte Therapie durch die verstärkte Freisetzung von Neurotransmittern vermittelt wird .

Wechselwirkung mit Enzymaktiven Zentren

Die Wechselwirkung von this compound mit Enzymaktiven Zentren wurde mittels Röntgenkristallstrukturanalyse untersucht, wobei seine duale Wechselwirkung mit dem katalytischen aktiven Zentrum (CAS) und dem peripheren anionischen Zentrum (PAS) von Enzymen aufgedeckt wurde .

Synthetische Strategien und Struktur-Wirkungs-Beziehung

Es gibt einen bemerkenswerten Fokus unter Medizinalchemikern auf die Entwicklung nachhaltiger Methoden für die Synthese von this compound und seinen Derivaten. Reviews sammeln systematisch und bewerten kritisch Aspekte von this compound, insbesondere seine seit seiner Entdeckung eingesetzten Synthesemethoden .

Entwicklung von strukturbasierten Hybriden

Wissenschaftler versuchen, Hybridmoleküle auf Basis der Struktur von this compound, Rivastigmin und Galantamin zu entwickeln, die alle von der FDA zugelassene Medikamente für AD sind und als Cholinesterasehemmer wirken. Diese Hybride zielen darauf ab, die therapeutischen Ergebnisse zu verbessern .

Wirkmechanismus

Target of Action

Donepezil is a selective and reversible acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by reversibly and noncompetitively inhibiting the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, enhancing cholinergic activity . This increase in acetylcholine is associated with improvements in memory and learning, which are often deficient in patients with Alzheimer’s disease .

Pharmacokinetics

This compound exhibits 100% bioavailability when administered orally . It is metabolized primarily by CYP2D6 and CYP3A4 enzymes and undergoes glucuronidation . The drug has a half-life of around 70 hours , and steady-state concentration is reached in 15-21 days . It is excreted mostly by the kidneys, with around 17% excreted unchanged in the urine .

Result of Action

The increased concentration of acetylcholine in the brain due to this compound’s action results in enhanced cholinergic activity . This leads to improvements in cognitive function and the ability to perform daily activities, particularly in patients with Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound, potentially altering its efficacy and stability . Additionally, patient-specific factors such as age, liver function, and kidney function can also impact the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

Donepezil may cause serious side effects, including slow heartbeats, a light-headed feeling, new or worsening stomach pain, heartburn, nausea, or vomiting, a seizure, painful or difficult urination, new or worsening breathing problems, or stomach bleeding . It should not be taken if you are allergic to this compound or certain other drugs .

Zukünftige Richtungen

Donepezil has been the subject of extensive research, with studies focusing on its synthesis and structural modifications . Future research may focus on developing more efficient compounds for neurodegenerative disorder management .

Biochemische Analyse

Biochemical Properties

Donepezil is an acetylcholinesterase inhibitor . It increases the levels of a substance (acetylcholine) in the brain involved in memory function by slowing down the breakdown of acetylcholine . This enhances cholinergic transmission, which relieves the symptoms of Alzheimer’s dementia .

Cellular Effects

This compound has demonstrated promising effects in cellular and animal models, including promotion of the expression of myelin-related genes and reduction of glial cell reactivity . It may protect neurons via direct and indirect stimulation of nicotinic acetylcholine receptors (nAChRs) against glutamate-induced neurotoxicity .

Molecular Mechanism

This compound selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine . The main pharmacological actions of this drug are believed to occur as the result of this enzyme inhibition .

Temporal Effects in Laboratory Settings

The long-term efficacy and safety of this compound have been investigated in a 52-week Phase 3 trial . The lifetime expectancies after onset were 7.9 years in the this compound group and 5.3 years in the non-donepezil group .

Dosage Effects in Animal Models

This compound has shown to promote the repair of myelin sheaths in vivo and provides a significant therapeutic effect in a cuprizone-mediated demyelination animal model . It also facilitates the formation of myelin sheaths in OPC–DRG (dorsal root ganglion) neuron co-culture .

Metabolic Pathways

This compound is metabolized by first pass metabolism in the liver, primarily by CYP3A4, in addition to CYP2D6 . After this, O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation occur, producing various metabolites with similar half-lives to the unchanged parent drug .

Transport and Distribution

This compound is largely distributed in the extravascular compartments . It crosses the blood-brain barrier and cerebrospinal fluid concentrations at the above doses have been measured at 15.7% .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the synaptic cleft where it can inhibit acetylcholinesterase and increase acetylcholine levels .

Eigenschaften

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120011-70-3
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048317
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31mg/mL
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The commonly accepted cholinergic hypothesis proposes that a portion of the cognitive and behavioral decline associated with Alzheimer's are the result of decreased cholinergic transmission in the central nervous system. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. The main pharmacological actions of this drug are believed to occur as the result of this enzyme inhibition, enhancing cholinergic transmission, which relieves the symptoms of Alzheimer's dementia. In addition to the above, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins, which have demonstrated significant effects on the disease process of Alzheimer's. Other possible targets for donepezil may also include the inhibition various inflammatory signaling pathways, exerting neuroprotective effects., Donepezil hydrochloride, a piperidine derivative, is a centrally active, reversible inhibitor of acetylcholinesterase. The drug is structurally unrelated to other anticholinesterase agents (eg, tacrine, physostigmine)., The precise mechanism(s) of action of donepezil in patients with dementia of the Alzheimer's type (Alzheimer's disease) has not been fully elucidated. The drug is an anticholinesterase agent that binds reversibly with and inactivates cholinesterases (eg, acetylcholinesterase), thus inhibiting hydrolysis of acetylcholine. As a result, the concentration of acetylcholine increases at cholinergic synapses. In vitro data and data in animals indicate that the anticholinesterase activity of donepezil is relatively specific for acetylcholinesterase in the brain compared with butyrylcholinesterase inhibition in peripheral tissues., A deficiency of acetylcholine caused by selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus is recognized as one of the early pathophysiologic features of Alzheimer's disease associated with memory loss and cognitive deficits. Because the resultant cortical deficiency of this neurotransmitter is believed to account for some of the clinical manifestations of mild to moderate dementia, enhancement of cholinergic function with an anticholinesterase agent, such as tacrine or donepezil, is one of the pharmacologic approaches to treatment. Because widespread degeneration of multiple central neuronal systems eventually occurs in patients with Alzheimer's disease, potentially beneficial effects of anticholinesterase agents theoretically would diminish as the disease process advances and fewer cholinergic neurons remain functioning., Current theories on the pathogenesis of the cognitive signs and symptoms of Alzheimer's Disease attribute some of them to a deficiency of cholinergic neurotransmission. Donepezil hydrochloride is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by acetylcholinesterase. There is no evidence that donepezil alters the course of the underlying dementing process., For more Mechanism of Action (Complete) data for Donepezil (6 total), please visit the HSDB record page.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

120014-06-4
Record name Donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-227
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Donepezil oxalate is dissolved in water and basified. Donepezil base thus obtained, is extracted in a suitable solvent and acidified with aqueous hydrochloric acid. The solvent is evaporated and aqueous acidic solution of Donepezil hydrochloride is lyophilized to obtain Donepezil hydrochloride amorphous form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

As it was disclosed in Example 3 and 4 of JP-A 64-79151(1989), indanone derivative was produced by reacting 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of strong base such as lithium diisopropylamide (Example 3), followed by reduction (Example 4) for example. According to this method, yield for Donepezil through Example 3 and 4 was 50.8% (62%×82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine (4 g) was taken in acetone (60 ml). To which benzyl chloride (1.92 g), potassium carbonate (2.28 g) and a catalytic quantity of tetrabutylammonium iodide (TBAI) were added. The reaction mixture was heated at 60° C. and reaction was monitored on TLC. Solvent was removed by distillation after reaction completion and the residue was taken in water and extracted with ethyl acetate (100 ml). The organic extract was acidified with cone. HCl. The solvent was evaporated under vacuum to yield the salt as a residue. Yield: 5.14 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

There are many processes as disclosed in the prior arts for producing donepezil of formula 1. U.S. Pat. No. 4,895,841 wherein substituted 1-indanone-2-phosphonate prepared from 2-bromo-5,6-dimethoxyindanone and triethyl phosphite, is treated with 1-benzylpiperidine-4-carboxaldehyde in the presence of a strong base, such as lithium diisopropylamide (LDA), followed by catalytic reduction using palladium on carbon in tetrahydrofuran (40 volumes) to yield donepezil with an overall yield of 50.8%. This process however suffers with few limitations i.e. it employs triphenylphosphonium methoxymethyl chloride, which is expensive and toxic and the overall yield of this process is quite low. (scheme 1).
[Compound]
Name
substituted 1-indanone-2-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Donepezil
Reactant of Route 2
Reactant of Route 2
Donepezil
Reactant of Route 3
Reactant of Route 3
Donepezil
Reactant of Route 4
Reactant of Route 4
Donepezil
Reactant of Route 5
Donepezil
Reactant of Route 6
Reactant of Route 6
Donepezil

Q & A

A: Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of ACh in the synapse, thereby enhancing cholinergic neurotransmission [, ]. This effect is thought to be the primary mechanism by which this compound exerts its therapeutic effects in Alzheimer's disease (AD), as AD is characterized by a decline in cholinergic function [, , ].

ANone: While this information is readily available in chemical databases and the literature, the current scientific articles provided do not delve into the specific spectroscopic properties of this compound.

A: Studies have shown that this compound exhibits stability in various formulations, including oral tablets and transdermal patches [, , ]. Research focusing on the transdermal delivery system (TDS) demonstrates its ability to release this compound consistently over a period of 72 hours in healthy volunteers []. Notably, the average this compound residue in the TDS after this period remained high, ranging from approximately 73.9% to 86.7% of the initial loading dose []. This suggests sustained release and stability of this compound within the TDS matrix.

A: this compound acts as an enzyme inhibitor, not a catalyst. It binds to AChE and prevents it from breaking down ACh [, , , ].

ANone: While computational studies are essential in drug discovery, the provided articles do not extensively discuss computational chemistry investigations regarding this compound.

ANone: While SAR studies are crucial for drug development, the provided articles focus primarily on the clinical effects of this compound rather than exploring SAR.

A: this compound has been formulated for both oral and transdermal delivery, indicating its stability in various pharmaceutical forms [, , ]. Notably, a this compound transdermal patch has been developed and studied [, , ]. This patch has been shown to deliver this compound consistently over a 72-hour period, with a high percentage of the drug remaining in the patch after use []. This suggests good stability of this compound within the patch formulation.

A: this compound has shown efficacy in preclinical models and clinical trials for AD [, , , , , , , , , , , ]. In animal models, this compound has been shown to improve cognitive function and reduce amyloid-beta (Aβ) aggregation, a hallmark of AD [, , ]. Clinical trials have demonstrated that this compound provides statistically significant, albeit modest, improvements in cognitive function and global function in patients with mild to moderate AD [, , , , , , , , ].

A: While some patients may experience a waning of response to this compound over time, this is not typically considered to be due to the development of classical drug resistance as seen with antibiotics [, ]. The progressive nature of AD itself is the likely reason for the eventual decline in cognitive function despite treatment [, ].

A: this compound is generally well-tolerated, with the most common adverse effects being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , , , ]. These side effects are usually mild and transient, often resolving with continued treatment or dose adjustment [, , , , ].

A: The development of the transdermal this compound patch represents a significant step towards enhancing its delivery profile [, , ]. This delivery route bypasses first-pass metabolism in the liver and potentially offers more consistent drug levels, potentially minimizing side effects [, ].

ANone: While biomarkers for AD diagnosis and progression are constantly being investigated, the use of specific biomarkers to predict or monitor this compound response remains an active area of research.

A: Research on this compound employs various analytical techniques, with a particular emphasis on accurately measuring this compound concentrations in biological samples like plasma [, ]. This is often achieved using highly sensitive and specific methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. This technique enables researchers to quantify even minute amounts of this compound, which is essential for understanding its pharmacokinetic profile and ensuring appropriate dosage regimens.

ANone: As with many pharmaceuticals, understanding the environmental fate and potential impact of this compound requires further investigation.

A: Oral this compound formulations typically exhibit good dissolution and absorption, contributing to its high bioavailability [, ]. The development of transdermal patches aims to further optimize drug delivery and potentially reduce fluctuations in plasma levels [, , ].

A: The use of validated analytical methods is paramount in ensuring accurate and reliable data in this compound research []. Validation involves rigorous assessments of various parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability []. By adhering to these stringent standards, researchers can confidently analyze this compound concentrations in biological samples, facilitating meaningful interpretations of pharmacokinetic and pharmacodynamic data.

A: The production and distribution of this compound are subject to strict quality control measures throughout the entire process, from development and manufacturing to distribution. These measures ensure the drug's safety, efficacy, and consistency [, ].

A: this compound is generally well-tolerated, and significant immune reactions are not commonly reported [, , , , ].

ANone: While this compound is primarily metabolized by liver enzymes, information regarding specific interactions with drug transporters is limited in the provided research.

A: this compound is primarily metabolized by CYP2D6 and CYP3A4 enzymes in the liver [, , ]. Co-administration with drugs that inhibit these enzymes could potentially increase this compound levels, necessitating dosage adjustments to avoid adverse effects [, , ].

ANone: As with many pharmaceuticals, proper disposal of unused medication and pharmaceutical waste is essential to minimize environmental impact. Specific guidelines may vary depending on local regulations.

A: Research in this field benefits from access to various resources including preclinical models, clinical trial networks, brain imaging facilities, and biological sample repositories [, , , , , , , , ].

A: The approval of this compound in 1996 marked a significant advancement in the treatment of AD [, , ]. The subsequent development of the transdermal patch formulation further improved treatment options by offering an alternative delivery route with potentially improved adherence and reduced side effects [, , , ].

A: The development and investigation of this compound exemplify successful cross-disciplinary collaborations, involving researchers from diverse fields such as neuroscience, pharmacology, medicinal chemistry, and clinical medicine []. These collaborations have been instrumental in understanding the mechanism of action, pharmacokinetics, efficacy, and safety of this compound, ultimately leading to improved treatment options for AD patients [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.